
2-甲基-2-丙基戊酸
描述
2-Methyl-2-propylpentanoic acid is a chemical compound with the molecular formula C9H18O2 . It has an average mass of 158.238 Da and a monoisotopic mass of 158.130676 Da .
Molecular Structure Analysis
2-Methyl-2-propylpentanoic acid contains a total of 28 bonds, including 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .科学研究应用
氧化应激和肝毒性
丙戊酸(2-正丙基戊酸;VPA)主要用作抗惊厥药,但与特异性肝毒性有关,可能由于氧化应激。该研究领域探讨了 VPA 对各种氧化应激指标的影响及其在肝毒性中的潜在作用 (Chang 和 Abbott,2006)。
抗肿瘤活性
对 2-丙基戊酸(VPA)的抗肿瘤活性的研究揭示了其抑制人神经胶质瘤细胞系 T98-G 生长的潜力。这种抑制作用可能是由于它诱导 G1 和 G2 期阻滞并增加乙酰组蛋白 H3 和 H4 的表达 (傅荣陈和钟平陈,2009)。
代谢效应和线粒体脂肪酸氧化
VPA 的代谢及其对线粒体 β-氧化的干扰是重要的研究领域。VPA 治疗在先天性代谢缺陷中的累积后果及其在识别 VPA 诱导的脂肪变性和急性肝毒性病例中潜在的代谢紊乱中的重要性是至关重要的研究课题 (Silva 等人,2008)。
组蛋白脱乙酰基酶抑制和伴侣蛋白表达
丙戊酸在抑制组蛋白脱乙酰基酶 (HDAC) 和诱导蛋白质伴侣蛋白表达中的作用是一个关键的研究领域。这项研究表明,暴露于 VPA 会增强伴侣蛋白的表达,可能涉及组蛋白过度乙酰化 (施等人,2007)。
胃癌治疗潜力
正在研究 VPA 作为胃癌治疗剂的潜力。它抑制 HDAC1/2 活性并诱导胃癌细胞自噬,导致细胞凋亡。这项研究还探讨了 HDAC1/2 过表达与胃癌预后不良之间的相关性 (孙等人,2020)。
神经保护机制
正在研究 VPA 的神经保护特性,重点是生化、分子和表观遗传水平。这包括对神经元存活/凋亡、增殖/分化平衡和突触可塑性的研究,突出了其在人类神经退行性疾病中的潜在应用 (Monti 等人,2009)。
癫痫和双相情感障碍治疗
VPA 在治疗癫痫和双相情感障碍中的应用涉及探讨其对神经传递和细胞内通路调节的影响。这项研究还深入探讨了 VPA 对生殖和代谢功能的影响,特别是在育龄妇女中 (雷诺兹等人,2007)。
作用机制
Target of Action
The primary target of 2-Methyl-2-propylpentanoic acid is the γ-aminobutyric acid (GABA) system . GABA is a major inhibitory neurotransmitter in the central nervous system, and it plays a crucial role in reducing neuronal excitability .
Mode of Action
2-Methyl-2-propylpentanoic acid enhances the inhibitory action of GABA by blocking voltage-dependent sodium channels . This blocking action reduces the excitability of neurons, thereby increasing the inhibitory effects of GABA .
Biochemical Pathways
2-Methyl-2-propylpentanoic acid is a substrate for the fatty acid β-oxidation (FAO) pathway , which primarily takes place in mitochondria . The compound’s metabolism and its effects on enzymes of FAO and their cofactors such as CoA and/or carnitine are significant .
Result of Action
The result of 2-Methyl-2-propylpentanoic acid’s action is an elevation of GABA levels in the brain . This leads to a reduction in central nervous system activity, which can be beneficial in conditions such as epilepsy where there is excessive neuronal activity .
安全和危害
2-Methyl-2-propylpentanoic acid is classified as a hazardous substance. It has been associated with various hazard statements, including H302, H315, H319, and H335 . These statements indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
生化分析
Biochemical Properties
2-Methyl-2-propylpentanoic acid plays a crucial role in biochemical reactions, particularly in the inhibition of histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones, which affects gene expression by altering chromatin structure . The compound interacts with multiple HDACs from class I and class II, but not HDAC6 or HDAC10 . Additionally, 2-Methyl-2-propylpentanoic acid is involved in the fatty acid β-oxidation pathway in mitochondria, where it acts as a substrate .
Cellular Effects
2-Methyl-2-propylpentanoic acid has profound effects on various cell types and cellular processes. It promotes tumor cell toxicity and increases susceptibility to radiation . In the brain, it elevates the levels of γ-aminobutyric acid (GABA), leading to reduced central nervous system activity . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting HDACs and modulating the acetylation of histones .
Molecular Mechanism
At the molecular level, 2-Methyl-2-propylpentanoic acid exerts its effects primarily through the inhibition of HDACs. This inhibition results in the hyperacetylation of core histones H3 and H4, leading to changes in chromatin structure and gene expression . The compound also interacts with enzymes involved in the fatty acid β-oxidation pathway, affecting mitochondrial function . Additionally, it modulates various signaling pathways, including the ERK pathway and the phosphoinositol pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2-propylpentanoic acid change over time. The compound is relatively stable, but its degradation products can influence cellular function. Long-term exposure to 2-Methyl-2-propylpentanoic acid has been associated with mitochondrial dysfunction and hepatotoxicity . In in vitro and in vivo studies, the compound’s effects on cellular processes and gene expression can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 2-Methyl-2-propylpentanoic acid vary with different dosages in animal models. At therapeutic doses, the compound effectively controls seizures and stabilizes mood disorders . At high doses, it can cause toxic effects such as hepatotoxicity and teratogenicity . Threshold effects have been observed, where low doses have minimal impact, while higher doses lead to significant biochemical and cellular changes .
Metabolic Pathways
2-Methyl-2-propylpentanoic acid is involved in several metabolic pathways, including the fatty acid β-oxidation pathway in mitochondria . It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, affecting the metabolism of fatty acids . The compound also influences the levels of metabolites and metabolic flux, leading to changes in cellular energy production and lipid metabolism .
Transport and Distribution
Within cells and tissues, 2-Methyl-2-propylpentanoic acid is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its therapeutic effects . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
2-Methyl-2-propylpentanoic acid is primarily localized in the mitochondria, where it participates in the fatty acid β-oxidation pathway . It can also be found in the nucleus, where it inhibits HDACs and modulates gene expression . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
2-methyl-2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-9(3,7-5-2)8(10)11/h4-7H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHXOYWHJBTQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185054 | |
| Record name | 2-Methyl-2-n-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31113-56-1 | |
| Record name | 2-Methyl-2-n-propylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031113561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-n-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Sodium 4-{[4-(dibenzylamino)phenyl][4-(dibenzyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}benzene-1,3-disulfonate](/img/structure/B1615637.png)
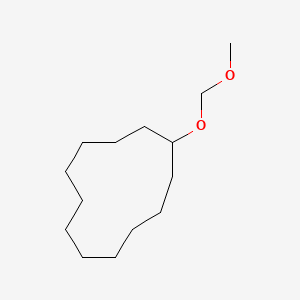
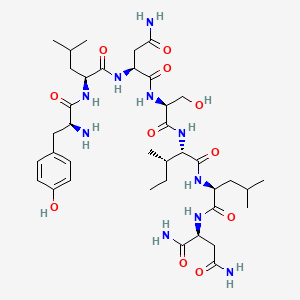


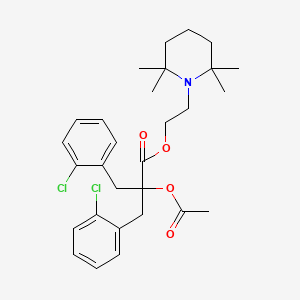

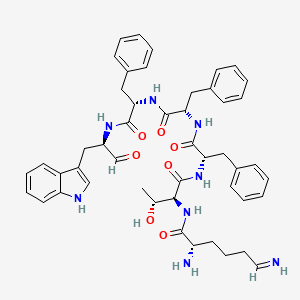
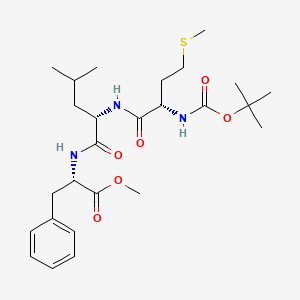
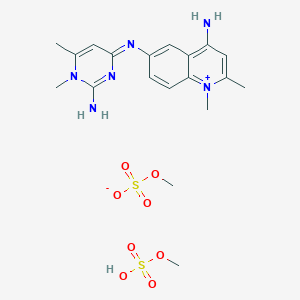
![1H-Benz[g]indole-2,3-dione](/img/structure/B1615657.png)